2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
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Overview
Description
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with three methyl groups and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s suggested that similar compounds exert their effects by inhibiting the expression and activities of certain inflammatory mediators .
Biochemical Pathways
Related compounds have been shown to impact pathways involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect signaling pathways that regulate cell growth and differentiation. Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, the compound can interact with DNA and RNA, affecting transcription and translation processes . These interactions can lead to changes in gene expression, ultimately influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy. Long-term studies have also indicated that continuous treatment with the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exhibit therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . Higher doses may lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle. This modulation can result in changes in metabolite levels, affecting cellular energy production and biosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazolopyrimidines.
Scientific Research Applications
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-3-carboxylic acid
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid
- 2,3,5-Trisubstituted pyrazolo[1,5-A]pyrimidine compounds
Uniqueness
2,3,7-Trimethylpyrazolo[1,5-A]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a carboxylic acid functional group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,3,7-trimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)11-9-6(2)7(3)12-13(5)9/h4H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNMJRDPXNLQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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